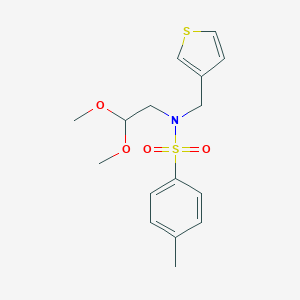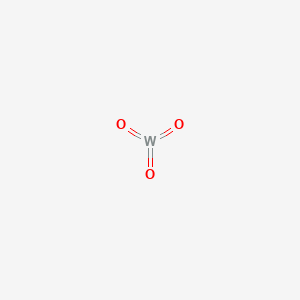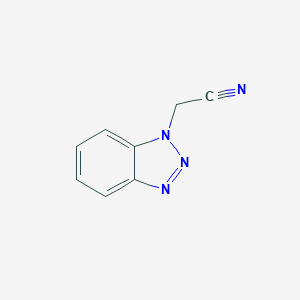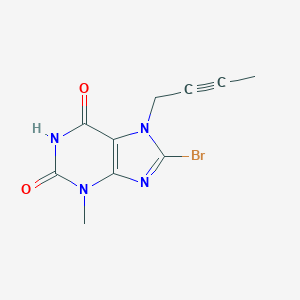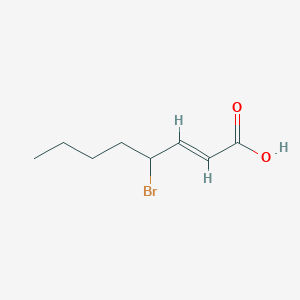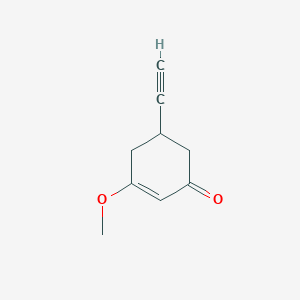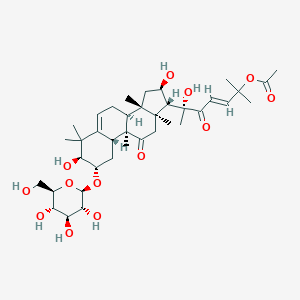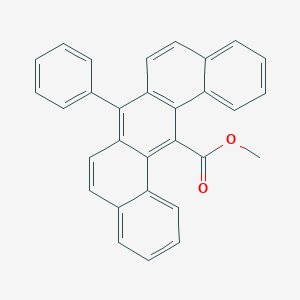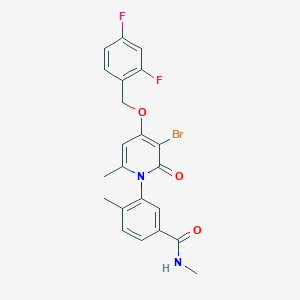
PH-797804
Overview
Description
PH-797804 is a drug that acts as a selective inhibitor of the enzyme p38 mitogen-activated protein kinase (p38 MAPK). It has anti-inflammatory effects and has been researched for the treatment of inflammatory lung conditions such as chronic obstructive pulmonary disease and COVID-19 .
Mechanism of Action
Target of Action
PH-797804, also known as 3-(3-Bromo-4-((2,4-difluorobenzyl)oxy)-6-methyl-2-oxopyridin-1(2H)-yl)-N,4-dimethylbenzamide, primarily targets the Mitogen-activated protein kinase 14 (MAPK14), also known as p38α . This kinase plays a crucial role in cellular responses to stress and inflammation .
Mode of Action
This compound is an ATP-competitive inhibitor of p38α MAPK . It selectively inhibits p38α over p38β . By inhibiting p38α, this compound blocks the release of inflammatory mediators, thus potentially providing a useful treatment for chronic inflammation .
Biochemical Pathways
The p38 MAPK pathway is central to the transcriptional and translational control of cytokine and inflammatory mediator production . By inhibiting p38α, this compound can potentially modulate these pathways, reducing the production of inflammatory cytokines and mediators .
Pharmacokinetics
It’s known that this compound is an orally administered drug . More research is needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
This compound has demonstrated efficacy in improving lung function parameters and reducing dyspnea in patients with moderate to severe Chronic Obstructive Pulmonary Disease (COPD) . It showed a statistically significant improvement in trough forced expiratory volume in 1 second (FEV1) at week 6 compared with placebo .
Biochemical Analysis
Biochemical Properties
PH-797804 is an ATP-competitive, selective inhibitor of p38α/p38β . It has an IC50 of 26 nM for p38α and a Ki value of 5.8 nM . It shows no inhibitory effect on JNK2 . This compound blocks LPS-induced TNF-α production and p38 kinase activity in the human monocytic U937 cell line .
Cellular Effects
This compound has shown significant improvement in lung function parameters and dyspnoea in patients with moderate to severe Chronic Obstructive Pulmonary Disease (COPD) . It has also demonstrated robust anti-inflammatory activity in chronic disease models .
Molecular Mechanism
This compound is a potent and selective p38 inhibitor . Molecular modeling predicts that the two isomers of this compound should differ in their binding affinity to p38α kinase . The atropic S isomer (aS) binds favorably, while the opposite aR isomer incurs significant steric interferences with the p38α kinase .
Temporal Effects in Laboratory Settings
In a study, this compound showed a statistically significant improvement in trough FEV1 at week 6 compared with placebo . It was well tolerated at all doses studied .
Dosage Effects in Animal Models
In cynomolgus monkeys exposed to a single dose of LPS, this compound dosed intragastrically at 0.1 mg/kg reduced TNFα plasma levels to 20% of the levels observed in animals treated with placebo .
Preparation Methods
Synthetic Routes and Reaction Conditions
PH-797804 is synthesized through a series of chemical reactions involving the formation of a diarylpyridinone structure. The synthetic route typically involves the following steps:
Formation of the pyridinone core: This involves the reaction of appropriate starting materials to form the pyridinone ring.
Substitution reactions: Various substituents are introduced onto the pyridinone core through substitution reactions.
Final coupling reactions: The final product is obtained by coupling the substituted pyridinone with other aromatic compounds.
Industrial Production Methods
The industrial production of this compound involves scaling up the synthetic route described above. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity of the final product. The process also involves purification steps such as crystallization and chromatography to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
PH-797804 undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized products.
Reduction: Reduction reactions can convert this compound into reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of this compound, while substitution reactions can produce a variety of substituted pyridinone compounds .
Scientific Research Applications
PH-797804 has been widely used in scientific research due to its selective inhibition of p38 MAPK. Some of its applications include:
Chemistry: Used as a tool compound to study the p38 MAPK signaling pathway.
Biology: Employed in cell-based assays to investigate the role of p38 MAPK in various biological processes.
Medicine: Researched for its potential therapeutic effects in treating inflammatory diseases such as chronic obstructive pulmonary disease and rheumatoid arthritis.
Comparison with Similar Compounds
PH-797804 is unique due to its high selectivity and potency as a p38 MAPK inhibitor. Similar compounds include:
Pamapimod: Another p38 MAPK inhibitor with similar anti-inflammatory properties.
NJK14047: A compound with a similar mechanism of action but different chemical structure.
SB203580: A well-known p38 MAPK inhibitor used in various research studies.
This compound stands out due to its high specificity for the p38 alpha isoform and its favorable pharmacokinetic properties, making it a valuable tool in both research and potential therapeutic applications .
Properties
IUPAC Name |
3-[3-bromo-4-[(2,4-difluorophenyl)methoxy]-6-methyl-2-oxopyridin-1-yl]-N,4-dimethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrF2N2O3/c1-12-4-5-14(21(28)26-3)9-18(12)27-13(2)8-19(20(23)22(27)29)30-11-15-6-7-16(24)10-17(15)25/h4-10H,11H2,1-3H3,(H,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCAJXIDMCNPGHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC)N2C(=CC(=C(C2=O)Br)OCC3=C(C=C(C=C3)F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrF2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70207342 | |
| Record name | PH 797804 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70207342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
586379-66-0, 1358027-80-1 | |
| Record name | PH 797804 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=586379-66-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | PH 797804 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0586379660 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PH-797804 (S)-(-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1358027801 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PH-797804 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB07941 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PH 797804 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70207342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PHA-797804 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SI09I1V827 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | PH-797804, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GEL7GRJ3R6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of PH-797804?
A1: this compound is a potent and selective inhibitor of p38α mitogen-activated protein (MAP) kinase. [, , , , ]
Q2: How does this compound interact with p38α MAP kinase?
A2: this compound acts as an ATP-competitive inhibitor of p38α MAP kinase, binding to the ATP-binding pocket of the kinase and preventing its activation. This interaction is characterized by a high level of selectivity for p38α over other kinases. [, , ]
Q3: What are the downstream consequences of p38α MAP kinase inhibition by this compound?
A3: Inhibition of p38α MAP kinase by this compound leads to a decrease in the production of pro-inflammatory cytokines, such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6), which are key mediators of inflammation. [, , ] It has also been shown to reduce TGF-β-induced collagen production and cardiac fibroblast transdifferentiation, suggesting a potential role in mitigating fibrosis. [, ]
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C22H19BrF2N2O3, and its molecular weight is 477.3 g/mol. [, ]
Q5: What is known about the structural characteristics contributing to the selectivity of this compound for p38α?
A5: The high selectivity of this compound for p38α is attributed to its interaction with specific structural elements within the kinase. These include the TXXXG sequence motif on the p38α kinase hinge, particularly Thr106 acting as a gatekeeper for a hydrophobic pocket and the bidentate hydrogen bonds formed by the pyridinone moiety with the kinase hinge. This interaction requires an induced 180° rotation of the Met109-Gly110 peptide bond, a characteristic less common in other kinases. [, ]
Q6: Is this compound a chiral molecule?
A6: Yes, this compound is a chiral molecule due to restricted rotation around the bond connecting the pyridinone and N-phenyl rings, resulting in two atropisomers (aS and aR). []
Q7: Which atropisomer of this compound is more potent?
A7: The aS atropisomer, denoted as this compound, exhibits significantly higher potency (>100-fold) compared to the aR isomer in inhibiting p38α kinase. [, ]
Q8: How do structural modifications of the this compound scaffold impact its activity?
A8: While specific structure-activity relationships have not been extensively detailed in the provided papers, research suggests that the diarylpyridinone core, the 2,4-difluorobenzyl moiety, and the bromine substituent on the pyridinone ring are crucial for this compound's potency and selectivity. [, , ] Modifications to these structural features can significantly alter its binding affinity and pharmacological profile.
Q9: Have there been efforts to develop alternative delivery strategies for this compound?
A10: Yes, research has explored encapsulating this compound in chitosan nanocapsules for nasal administration to target the brain, aiming to improve delivery to the central nervous system while potentially reducing systemic side effects. [] Additionally, its incorporation into Nanocrystal-Polymer Particles (NPPs) for intra-articular (IA) administration has been investigated for the treatment of osteoarthritis. []
Q10: What evidence supports the efficacy of this compound in preclinical models of inflammatory diseases?
A12: this compound has demonstrated robust anti-inflammatory activity in several preclinical models. For instance, it significantly reduced joint inflammation and bone loss in rat models of arthritis induced by streptococcal cell wall and mouse models induced by collagen. [] It also improved heart function and reduced cardiac fibrosis in mice with pressure overload-induced right ventricular hypertrophy/failure. [] Additionally, it attenuated environmental tobacco smoke-induced cognitive deficits, neuroinflammation, and synaptic plasticity impairment in mice. []
Q11: Has this compound been evaluated in clinical trials for any indications?
A13: Yes, this compound has been evaluated in clinical trials for chronic obstructive pulmonary disease (COPD). Results from Phase II trials indicated that this compound, administered orally at a dose of 6 mg once daily for 12 weeks, led to statistically significant improvements in lung function (trough FEV1) and dyspnea compared to placebo in patients with moderate to severe COPD. [, , , ]
Q12: Were there any notable findings regarding the safety and tolerability of this compound in clinical trials?
A14: While generally safe and well-tolerated in clinical trials for COPD, this compound was associated with a higher rate of discontinuations due to adverse events compared to placebo. [, , ] Mild to moderate rash was observed in approximately 8% of patients treated with this compound. []
Q13: What analytical techniques are commonly used to quantify this compound?
A16: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) are sensitive and specific analytical methods employed for the quantification of this compound in biological matrices, such as plasma. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
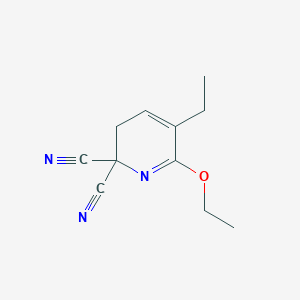
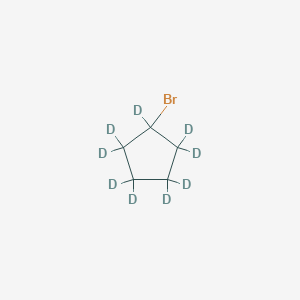
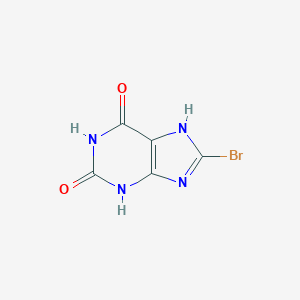
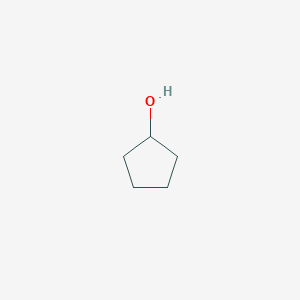
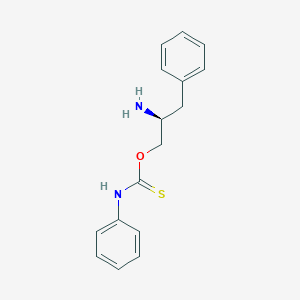
![4-Benzyl-5-thioxo-[1,2,4]triazolidin-3-one](/img/structure/B49289.png)
